2-(2,4-Dichlorophenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one
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Overview
Description
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenoxy group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine typically involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenoxypropionyl chloride. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or phenoxy derivatives.
Scientific Research Applications
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-dichlorophenoxy)propanoyl]hydrazono-2-naphthyl 2,4-dichlorobenzoate
- 1-[2-(2,4-dichlorophenoxy)propanoyl]hydrazono-2-naphthyl 4-methylbenzoate
- 1-[2-(2,4-dichlorophenoxy)propanoyl]hydrazono-2-naphthyl 4-ethoxybenzoate
Uniqueness
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,4-dichlorophenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H19Cl2NO2 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H19Cl2NO2/c1-10-5-7-18(8-6-10)15(19)11(2)20-14-4-3-12(16)9-13(14)17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
ZJFQWUYRACZEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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